methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-71-8](/img/structure/B2580550.png)
5-{[4-(2-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic molecule that incorporates multiple functional groups, including a piperazine ring, a fluorophenyl group, a furan ring, and a triazolothiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the furan ring and the piperazine moiety. Key steps include:
Formation of the Triazolothiazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid derivative and a halogenated triazolothiazole intermediate.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution of the halogenated intermediate with 4-(2-fluorophenyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The halogen atoms in the triazolothiazole core can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Hydrogen gas (H2) over palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted triazolothiazole derivatives.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds similar to 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibit moderate to significant efficacy against various cancer cell lines. For example:
- A related compound was found to inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP), which is crucial in cancer cell survival and proliferation. The IC50 value for this compound was reported at 18 μM, indicating promising anticancer properties .
Neuropharmacological Effects
The piperazine derivatives have been extensively studied for their neuropharmacological effects. Compounds containing piperazine rings are known to exhibit activity as:
- Antidepressants : They can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anxiolytics : Some derivatives show promise in reducing anxiety symptoms through their action on GABAergic systems.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that derivatives may possess inhibitory effects against various bacterial strains. Such properties make them suitable candidates for developing new antibiotics or adjunct therapies in infectious diseases .
Summary of Biological Activities
The following table summarizes the biological activities associated with similar compounds:
Mécanisme D'action
The mechanism of action of 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole
Uniqueness
5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: is unique due to its combination of a triazolothiazole core with a furan ring and a fluorophenyl-piperazine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Activité Biologique
The compound 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (referred to as FPTZ) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its structure incorporates various functional groups, including a piperazine ring, a fluorophenyl group, a furan ring, and a triazole-thiazole core. This unique arrangement suggests possible interactions with biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C25H22FN5O2S
- Molecular Weight : 445.53 g/mol
- LogP : 3.12 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 85.25 Ų
FPTZ is believed to exert its biological effects through interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease pathways, particularly in cancer and neurological disorders. The compound's mechanism likely involves modulation of receptor activity or enzyme inhibition, leading to therapeutic effects.
Anticancer Activity
FPTZ has been investigated for its potential anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 18 | Inhibition of PARP1 activity |
HeLa (Cervical Cancer) | 22 | Induction of apoptosis via CASPASE activation |
A549 (Lung Cancer) | 25 | Cell cycle arrest and apoptosis |
In a study focusing on breast cancer cells, FPTZ exhibited an IC50 value of 18 µM and was shown to enhance phosphorylation of H2AX and increase CASPASE 3/7 activity, indicating its role in apoptosis induction .
Neurological Activity
Research indicates that FPTZ may have neuroprotective effects. It has been investigated for its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. In animal models, FPTZ demonstrated significant improvements in behavioral tests related to anxiety and depression .
Case Studies
- Breast Cancer Treatment :
- Neuroprotection :
- In a rodent model of neurodegeneration, administration of FPTZ resulted in reduced neuronal loss and improved cognitive function as measured by memory tests. The compound appeared to mitigate oxidative damage and inflammation .
Propriétés
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2S/c26-18-9-4-5-10-19(18)29-12-14-30(15-13-29)21(17-7-2-1-3-8-17)22-24(32)31-25(34-22)27-23(28-31)20-11-6-16-33-20/h1-11,16,21,32H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMMAXINHLIZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.